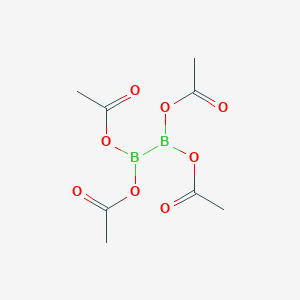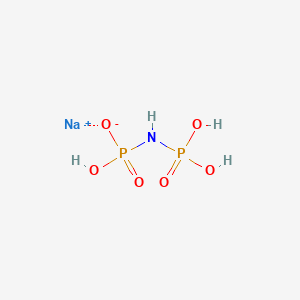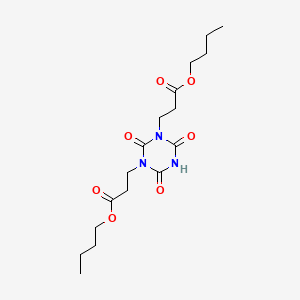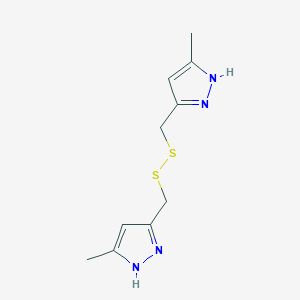
1,2-Bis((5-methyl-1H-pyrazol-3-yl)methyl)disulfane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Bis((5-methyl-1H-pyrazol-3-yl)methyl)disulfane is an organic compound with the molecular formula C10H14N4S2 It features two 5-methyl-1H-pyrazol-3-yl groups connected by a disulfane (S-S) bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Bis((5-methyl-1H-pyrazol-3-yl)methyl)disulfane typically involves the reaction of 5-methyl-1H-pyrazole-3-carbaldehyde with a disulfide source under specific conditions. One common method includes the use of a base such as sodium hydride in a solvent like dimethylformamide (DMF), followed by the addition of a disulfide compound .
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 1,2-Bis((5-methyl-1H-pyrazol-3-yl)methyl)disulfane can undergo various chemical reactions, including:
Oxidation: The disulfane bridge can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfane bond can be reduced to form thiols.
Substitution: The pyrazole rings can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or dithiothreitol (DTT).
Substitution: Electrophiles like halogens or nitro groups in the presence of a catalyst.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding thiols.
Substitution: Halogenated or nitro-substituted pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
1,2-Bis((5-methyl-1H-pyrazol-3-yl)methyl)disulfane has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Potential use in studying enzyme mechanisms involving disulfide bonds.
Medicine: Investigated for its potential as an antimicrobial or anticancer agent.
Industry: Possible applications in materials science for the development of new polymers or catalysts.
Wirkmechanismus
The mechanism of action of 1,2-Bis((5-methyl-1H-pyrazol-3-yl)methyl)disulfane involves its ability to interact with biological molecules through its disulfane bridge and pyrazole rings. The disulfane bond can undergo redox reactions, making it a potential modulator of redox-sensitive biological pathways. The pyrazole rings can interact with various enzymes and receptors, influencing their activity .
Vergleich Mit ähnlichen Verbindungen
1,2-Bis((1H-pyrazol-3-yl)methyl)disulfane: Lacks the methyl group on the pyrazole rings.
1,2-Bis((5-phenyl-1H-pyrazol-3-yl)methyl)disulfane: Contains phenyl groups instead of methyl groups.
Uniqueness: 1,2-Bis((5-methyl-1H-pyrazol-3-yl)methyl)disulfane is unique due to the presence of the methyl group on the pyrazole rings, which can influence its reactivity and binding properties.
Eigenschaften
IUPAC Name |
5-methyl-3-[[(5-methyl-1H-pyrazol-3-yl)methyldisulfanyl]methyl]-1H-pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4S2/c1-7-3-9(13-11-7)5-15-16-6-10-4-8(2)12-14-10/h3-4H,5-6H2,1-2H3,(H,11,13)(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRHMIIAFNRZJOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)CSSCC2=NNC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


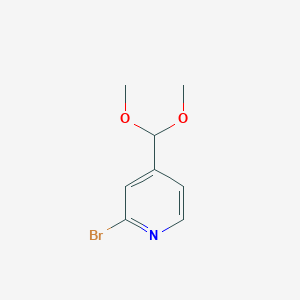
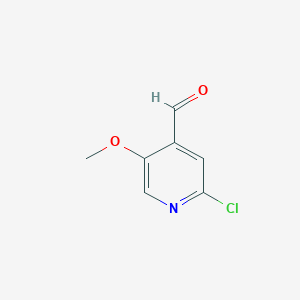

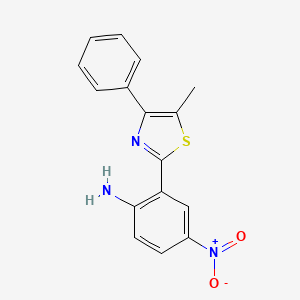

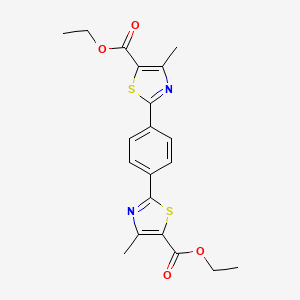
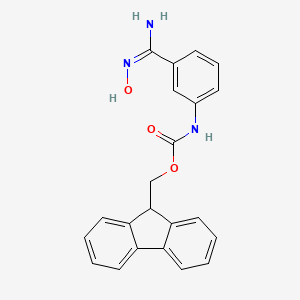
![2-(4-nitrophenyl)-3H-naphtho[3,2-e]benzimidazole-6,11-dione](/img/structure/B8245896.png)
![4-(6,11-dioxo-3H-naphtho[2,3-e]benzimidazol-2-yl)benzonitrile](/img/structure/B8245910.png)
